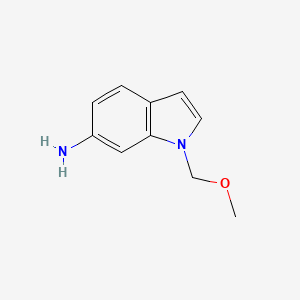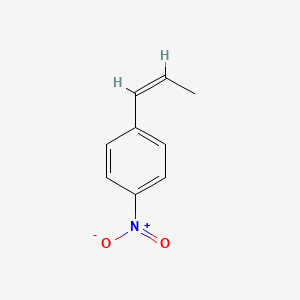![molecular formula C8H14N4O2 B13151408 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine](/img/structure/B13151408.png)
1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is a chemical compound with the molecular formula C₈H₁₄N₄O₂ It features a morpholine ring, an oxadiazole ring, and an ethanamine group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can be synthesized through a multi-step process involving the formation of the oxadiazole ring and subsequent attachment of the morpholine and ethanamine groups. One common method involves the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows for the efficient synthesis of the oxadiazole core with moderate to excellent yields.
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity on an industrial scale.
Analyse Chemischer Reaktionen
Types of Reactions: 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.
Wissenschaftliche Forschungsanwendungen
1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine has several scientific research applications:
Medicinal Chemistry: The compound’s structure makes it a potential candidate for drug development, particularly as a pharmacophore in active pharmaceutical ingredients.
Materials Science: It can be used in the development of new materials, such as fluorescent dyes and sensors.
Biological Research: The compound may serve as a tool for studying biological pathways and molecular interactions.
Industrial Applications: It can be utilized in the synthesis of other complex molecules and as a building block in organic synthesis.
Wirkmechanismus
The mechanism of action of 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The morpholine ring can enhance the compound’s solubility and bioavailability, making it more effective in biological systems.
Vergleich Mit ähnlichen Verbindungen
2-(1,2,4-Oxadiazol-5-yl)anilines: These compounds also feature the oxadiazole ring and have similar pharmacological properties.
4-(2-Aminoethyl)morpholine: This compound shares the morpholine ring and ethanamine group, making it structurally similar.
Uniqueness: 1-[3-(Morpholin-4-yl)-1,2,4-oxadiazol-5-yl]ethan-1-amine is unique due to the combination of the morpholine and oxadiazole rings, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various research and industrial applications.
Eigenschaften
Molekularformel |
C8H14N4O2 |
|---|---|
Molekulargewicht |
198.22 g/mol |
IUPAC-Name |
1-(3-morpholin-4-yl-1,2,4-oxadiazol-5-yl)ethanamine |
InChI |
InChI=1S/C8H14N4O2/c1-6(9)7-10-8(11-14-7)12-2-4-13-5-3-12/h6H,2-5,9H2,1H3 |
InChI-Schlüssel |
VUAJEGJDNLVWOD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=NC(=NO1)N2CCOCC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-Iodothiazolo[4,5-b]pyridin-2-amine](/img/structure/B13151331.png)




![9-(Cyclopropylmethyl)-3-phenyl-9-azabicyclo[3.3.1]nonan-3-ol](/img/structure/B13151358.png)


![Methyl 4,4-dimethyl-1,5-dioxaspiro[2.4]heptane-2-carboxylate](/img/structure/B13151376.png)
![5-[(2-methylpropan-2-yl)oxycarbonyl]-2,3,3a,4,6,6a-hexahydro-1H-pyrrolo[3,4-c]pyrrole-3-carboxylic acid](/img/structure/B13151383.png)




